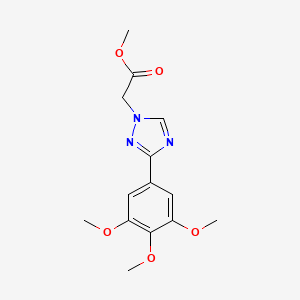
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that features a triazole ring and a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl chloroacetate in the presence of a base to yield the triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
作用機序
The mechanism of action of Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cell proliferation, leading to its antiproliferative effects . The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxyphenyl group but lacks the triazole ring.
1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Similar in having a heterocyclic ring but different in structure and properties.
Uniqueness
Methyl 2-(3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the triazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H17N3O5 |
|---|---|
分子量 |
307.30 g/mol |
IUPAC名 |
methyl 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C14H17N3O5/c1-19-10-5-9(6-11(20-2)13(10)22-4)14-15-8-17(16-14)7-12(18)21-3/h5-6,8H,7H2,1-4H3 |
InChIキー |
OIVCJTQCHUJOAD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C=N2)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




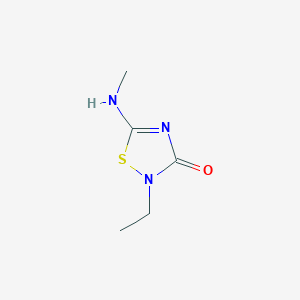

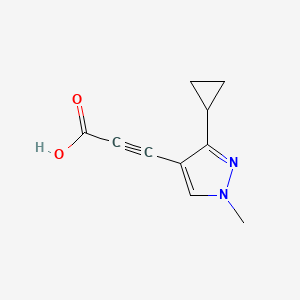
![4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11791989.png)
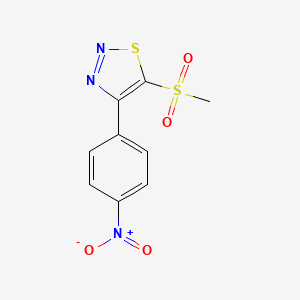
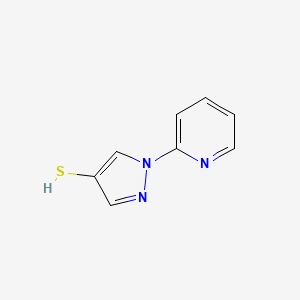
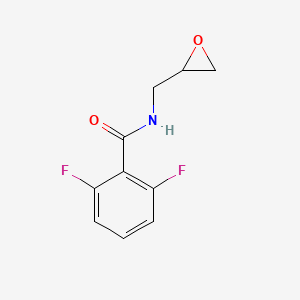
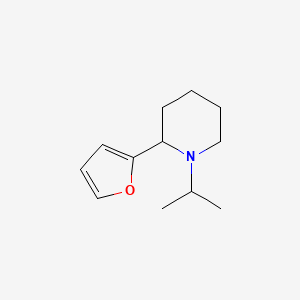
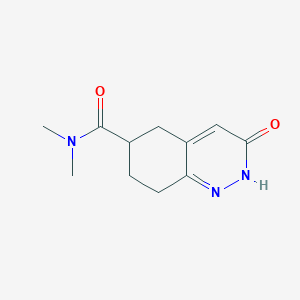
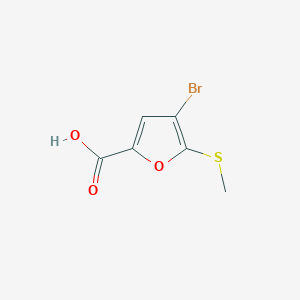
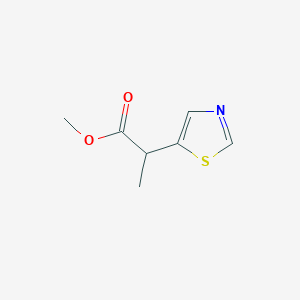
![(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792014.png)
